molecular formula C17H16Br2N2O5 B486284 ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate CAS No. 667891-47-6

ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B486284
CAS No.: 667891-47-6
M. Wt: 488.1g/mol
InChI Key: AOXDBEAQGBVQFC-UHFFFAOYSA-N
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Description

Ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps:

    Bromination: The starting material, 2-oxo-2H-chromene-3-carboxylic acid, undergoes bromination using bromine or N-bromosuccinimide in the presence of a catalyst to introduce bromine atoms at the 6 and 8 positions.

    Esterification: The brominated chromene derivative is then esterified with ethanol in the presence of an acid catalyst to form ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate.

    Amidation: The ester is reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted chromene derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for the development of new drugs, particularly for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the piperazine ring can enhance binding affinity and selectivity towards specific targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2H-chromene-3-carboxylate: Lacks the bromine atoms and piperazine ring, resulting in different biological activities.

    6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid: Similar bromination pattern but lacks the ester and piperazine functionalities.

    Piperazine-1-carboxylate derivatives: Various derivatives with different substituents on the piperazine ring.

Uniqueness

Ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is unique due to the combination of the chromene core, bromine atoms, and piperazine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

ethyl 4-(6,8-dibromo-2-oxochromene-3-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br2N2O5/c1-2-25-17(24)21-5-3-20(4-6-21)15(22)12-8-10-7-11(18)9-13(19)14(10)26-16(12)23/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXDBEAQGBVQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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